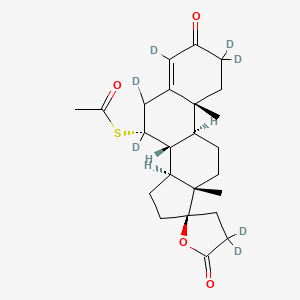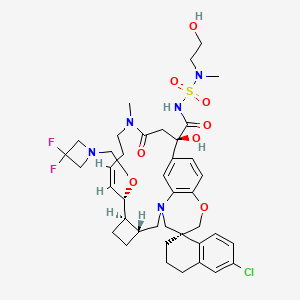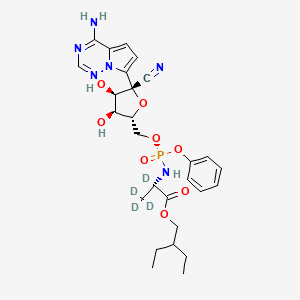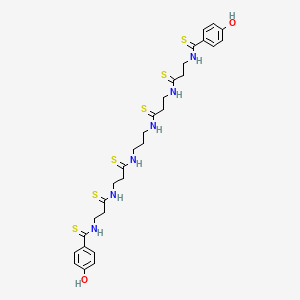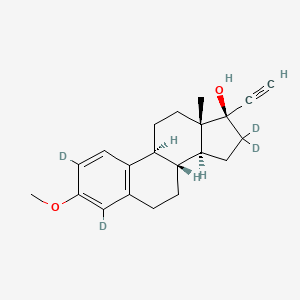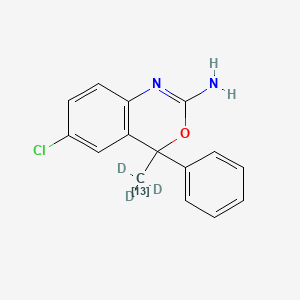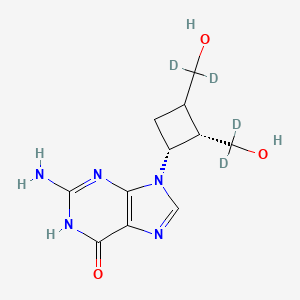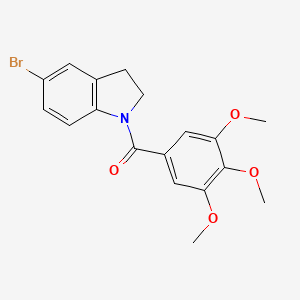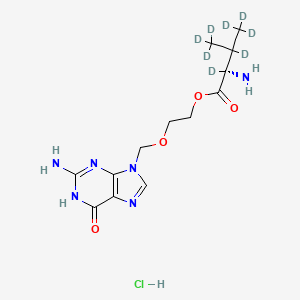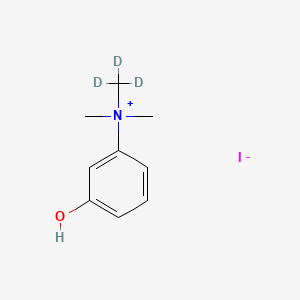
3-Hydroxyphenyltrimethylammonium-d3 iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyphenyltrimethylammonium-d3 (iodide) is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and stability. It is a derivative of phenyltrimethylammonium iodide, where the phenyl group is substituted with a hydroxy group at the third position, and the trimethylammonium group is deuterated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a trimethylammonium group through a series of reactions involving methylation and quaternization.
Industrial Production Methods
Industrial production of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxyphenyltrimethylammonium-d3 (iodide) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a phenyltrimethylamine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or sodium bromide.
Major Products
Oxidation: Products include 3-hydroxybenzophenone or 3-hydroxybenzaldehyde.
Reduction: Products include 3-hydroxyphenyltrimethylamine.
Substitution: Products include 3-hydroxyphenyltrimethylammonium chloride or bromide.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyphenyltrimethylammonium-d3 (iodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trimethylammonium group can interact with negatively charged regions. The deuterium atoms provide stability and can affect the compound’s metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyltrimethylammonium iodide: Lacks the hydroxy group and deuterium atoms.
3-Hydroxyphenyltrimethylammonium chloride: Similar structure but with a chloride ion instead of iodide.
3-Hydroxyphenyltrimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
Uniqueness
3-Hydroxyphenyltrimethylammonium-d3 (iodide) is unique due to its deuterium atoms, which provide enhanced stability and distinct properties in NMR spectroscopy. The presence of the hydroxy group also allows for additional chemical reactivity compared to its non-hydroxy counterparts.
Eigenschaften
Molekularformel |
C9H14INO |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
(3-hydroxyphenyl)-dimethyl-(trideuteriomethyl)azanium;iodide |
InChI |
InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H/i1D3; |
InChI-Schlüssel |
KNPHMCQIKGHPRU-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
Kanonische SMILES |
C[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



